4-Bromooxane-4-carbaldehyde
Overview
Description
4-Bromooxane-4-carbaldehyde is an organic compound with the molecular formula C₆H₉BrO₂ and a molecular weight of 193.04 g/mol . This compound is characterized by the presence of a bromine atom and an aldehyde group attached to an oxane ring. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromooxane-4-carbaldehyde typically involves the bromination of oxane derivatives followed by the introduction of an aldehyde group. One common method includes the reaction of oxane with bromine in the presence of a catalyst to form the brominated intermediate. This intermediate is then subjected to formylation reactions to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromooxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are commonly employed.
Major Products
Oxidation: 4-Bromooxane-4-carboxylic acid.
Reduction: 4-Bromooxane-4-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromooxane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromooxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorooxane-4-carbaldehyde
- 4-Fluorooxane-4-carbaldehyde
- 4-Iodooxane-4-carbaldehyde
Uniqueness
Compared to its analogs, 4-Bromooxane-4-carbaldehyde exhibits unique reactivity due to the presence of the bromine atom, which is larger and more polarizable than chlorine and fluorine.
Properties
IUPAC Name |
4-bromooxane-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOQFQCFVVKLEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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